molecular formula C23H16BrN3O B5308512 2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile

Cat. No. B5308512
M. Wt: 430.3 g/mol
InChI Key: FMNXPCDAUXGQCL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied to determine its biochemical and physiological effects.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurology, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile exerts its effects by binding to specific proteins or enzymes in cells, leading to changes in their activity or expression. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to modulate the activity of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target protein or enzyme it binds to. For example, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile has several advantages for lab experiments, including its small size, easy synthesis, and ability to target specific proteins or enzymes. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile, including the development of more efficient synthesis methods, the identification of new target proteins or enzymes, and the evaluation of its safety and efficacy in vivo. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to determine its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on this compound, and further studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile can be synthesized using different methods, including Suzuki coupling, Heck reaction, and Sonogashira coupling. However, the most efficient method for synthesizing this compound is the Suzuki coupling reaction. This method involves the reaction of 2-bromo-1H-benzimidazole with 3-[(4-bromobenzyl)oxy]benzaldehyde in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with acrylonitrile to form this compound.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-[(4-bromophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c24-19-10-8-16(9-11-19)15-28-20-5-3-4-17(13-20)12-18(14-25)23-26-21-6-1-2-7-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXPCDAUXGQCL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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